molecular formula C14H10N2O2S B14215863 3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one CAS No. 823213-19-0

3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one

Cat. No.: B14215863
CAS No.: 823213-19-0
M. Wt: 270.31 g/mol
InChI Key: YGMKXLXGEDOYKT-UHFFFAOYSA-N
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Description

3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one is a complex organic compound that features a thiazole ring fused with a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzopyran derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-furanyl)ethylideneamino]-N-methyl-4-thiophen-2-yl-2-thiazolimine
  • 3-[(E)-ethylideneamino]-1-(2,2,3-trimethylbutyl)thiourea
  • Bis[4-ethylideneamino[1,2,4]triazole-3-thiol]

Uniqueness

3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Properties

CAS No.

823213-19-0

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

3-[2-(ethylideneamino)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C14H10N2O2S/c1-2-15-14-16-11(8-19-14)10-7-9-5-3-4-6-12(9)18-13(10)17/h2-8H,1H3

InChI Key

YGMKXLXGEDOYKT-UHFFFAOYSA-N

Canonical SMILES

CC=NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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